The compound (2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid is a complex organic molecule that belongs to the class of unsaturated carboxylic acids. It features a unique structure that incorporates both an oxazole ring and a prop-2-enoic acid moiety, which may contribute to its biological activity and potential applications in various scientific fields.
This compound can be synthesized through various chemical reactions involving specific precursors. Its presence in research literature suggests it may have been studied for its pharmacological properties or as a synthetic intermediate in organic chemistry.
The compound is classified as:
The synthesis of (2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid typically involves multi-step organic reactions. While specific protocols may vary, the following general steps are common:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor the reactions and confirm the structure of intermediates.
Key structural data includes:
The compound may undergo various chemical reactions typical for unsaturated carboxylic acids, including:
Reactions are typically performed under controlled conditions to prevent side reactions and ensure selectivity. The use of catalysts or specific reagents is crucial for achieving desired outcomes.
The mechanism of action for (2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid may involve interaction with biological targets such as enzymes or receptors. Its structural features suggest potential activity in modulating metabolic pathways or acting as an anti-inflammatory agent.
Research studies may provide insights into its pharmacodynamics and pharmacokinetics, detailing absorption rates, distribution in biological systems, metabolism pathways, and excretion profiles.
The physical properties include:
Chemical properties include:
Relevant data from studies may include melting points, boiling points, and spectral data confirming structural integrity.
The compound has potential applications in:
Research into this compound continues to explore its full potential in various scientific domains.
The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal and agrochemical chemistry due to its balanced electronic profile and metabolic resilience. Its incorporation in this compound serves three primary functions:
Table 1: Bioactivity Profiles of 1,2-Oxazole-Containing Analogues
Compound | Target Activity | Key Structural Feature | Efficacy (IC₅₀/EC₅₀) |
---|---|---|---|
3-{2-[(3,5-Dimethyloxazol-4-yl)methoxy]phenyl}prop-2-enoic acid [2] | Herbicide safener | 4-Methoxy linkage | 15 µM (maize glutathione transferase) |
Benzovindiflupyr [6] | Fungicide (succinate dehydrogenase inhibitor) | Bis-trifluoromethyl-oxazole | 0.03 ppm (Zymoseptoria tritici) |
Oxazolomycin | Antibiotic | Spiro-oxazole-lactone | 0.8 µg/mL (Staphylococcus aureus) |
The cinnamic acid derivative backbone provides a planar, conjugated system essential for electron delocalization and target binding:
Table 2: Electronic and Steric Parameters of Backbone Substituents
Substituent (R) | Hammett Constant (σ) | Log P Contribution | Activity Trend (Fungicidal EC₅₀) |
---|---|---|---|
H | 0.00 | +0.05 | 25 µM |
4-F | +0.06 | +0.14 | 18 µM |
4-OCH₃ | -0.27 | -0.02 | 12 µM |
3,4,5-(OCH₃)₃ | -0.20 (avg) | -0.51 | 5 µM |
Despite shared structural motifs, agrochemical and pharmaceutical derivatives diverge in cost tolerance, chirality, and molecular complexity:
Table 3: Pharma-Agro Structural Analogs and Economic Drivers
Compound | Industry | Molecular Weight | Chiral Centers | R&D Cost Driver |
---|---|---|---|---|
(2E)-3-{4-[(3,5-Dimethyloxazol-4-yl)methoxy]phenyl}prop-2-enoic acid | Agro | 273.28 | 0 | Field trials (15% of budget) |
Delamanid (nitroimidazooxazole) [10] | Pharma | 534.74 | 2 | Clinical trials (50% of budget) |
Pretomanid [10] | Pharma | 359.35 | 3 | Metabolic stability studies |
Benzovindiflupyr [6] | Agro | 516.73 | 1 | Formulation optimization |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2